molecular formula C15H11Cl2NO2 B5859812 N-(3-acetylphenyl)-2,6-dichlorobenzamide

N-(3-acetylphenyl)-2,6-dichlorobenzamide

Cat. No.: B5859812
M. Wt: 308.2 g/mol
InChI Key: DEFUBEBESMQFEB-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2,6-dichlorobenzamide is a benzamide derivative characterized by a 2,6-dichlorobenzoyl group linked to a 3-acetylphenylamine moiety. The acetyl group at the meta position of the phenyl ring introduces steric and electronic effects that influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-(3-acetylphenyl)-2,6-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c1-9(19)10-4-2-5-11(8-10)18-15(20)14-12(16)6-3-7-13(14)17/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFUBEBESMQFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,6-dichlorobenzamide typically involves the reaction of 3-acetylphenylamine with 2,6-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,6-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of substituted benzamides with different functional groups replacing the chlorine atoms.

    Reduction: Formation of N-(3-hydroxyphenyl)-2,6-dichlorobenzamide.

    Oxidation: Formation of quinone derivatives or other oxidized products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,6-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Benzamides with Halogen Variations

Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-Dichlorobenzamide)

  • Structure : The benzodioxole substituent replaces the acetylphenyl group in N-(3-acetylphenyl)-2,6-dichlorobenzamide.
  • Activity : Alda-1 is a potent ALDH2 activator, reducing infarct size by 60% in myocardial ischemia models and mitigating acrolein toxicity in hepatocytes .
  • Mechanism : Acts as a structural chaperone for ALDH2, enhancing enzymatic activity by stabilizing its conformation .

N-[(4-Acetylphenyl)carbamothioyl]-2,6-Dichlorobenzamide (Compound b3)

  • Structure : Features a carbamothioyl linkage and an acetyl group at the para position.
  • Properties : Exhibits insecticidal activity, with IR spectral data confirming NH and C=O functional groups critical for binding to insect growth receptors .

Fluorinated/Brominated Analogs

  • Substitution of chlorine with fluorine or bromine in the benzamide ring alters metabolic stability and binding affinity. For example, N-[(3-chloro-5-trifluoromethyl-2-pyridyl)methyl]-2,6-difluorobenzamide (a pesticide intermediate) shows enhanced lipophilicity compared to dichloro analogs .
Structural Conformation and Bond Parameters
  • Trans Conformation : In N-(2,6-dichlorophenyl)benzamide derivatives, the amide group adopts a trans conformation (N–H and C=O bonds), which is conserved across analogs like 2-chloro-N-(2-chlorophenyl)benzamide. This conformation optimizes hydrogen bonding and crystal packing .
Environmental and Metabolic Stability
  • 2,6-Dichlorobenzamide (BAM): A metabolite of pesticides like fluopicolide, BAM exhibits environmental persistence. Its degradation by Aminobacter sp. MSH1 is concentration-dependent, with 70–95% efficiency in groundwater treatment systems .
  • Regulatory Status : BAM is subject to risk assessments due to data gaps in rotational crop studies, though current safety margins are deemed acceptable .

Data Tables

Table 1: Structural and Functional Comparison of 2,6-Dichlorobenzamide Derivatives
Compound Name Substituent Key Properties/Activities Reference
This compound 3-Acetylphenyl Hypothesized enhanced metabolic stability (inferred) N/A
Alda-1 1,3-Benzodioxol-5-ylmethyl ALDH2 activation, cardioprotective
N-[(4-Acetylphenyl)carbamothioyl]-2,6-DCB 4-Acetylphenyl + carbamothioyl Insecticidal activity (IR-confirmed)
BAM (2,6-Dichlorobenzamide) None (parent metabolite) Environmental persistence, biodegradation

Research Implications and Gaps

  • This compound : The acetyl group may improve pharmacokinetic profiles compared to Alda-1 or BAM, but empirical data on solubility, toxicity, and target engagement are lacking.
  • Synthetic Challenges : describes methods for N-alkylation of 2,6-dichlorobenzamide, suggesting pathways to optimize yield for derivatives like the target compound.

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